molecular formula C23H18ClN7O B2920069 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide CAS No. 1007009-32-6

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide

Cat. No.: B2920069
CAS No.: 1007009-32-6
M. Wt: 443.9
InChI Key: QCGSTHVNRYHMKK-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide is a compound with a distinctive structure consisting of pyrazolo and pyrimidinyl moieties. This compound has shown promise in various scientific research fields, due to its potential biological activities.

Biochemical Analysis

Biochemical Properties

Preliminary research suggests that it may interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are being conducted to determine the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Research is ongoing to determine how the effects of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide vary with different dosages in animal models. This includes studies on any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently being studied. This includes research into any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Studies are being conducted to determine how this compound is transported and distributed within cells and tissues. This includes research into any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes studies on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide involves several key steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : Typically, this can be achieved through a condensation reaction between 4-chlorobenzaldehyde and 3-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst.

  • Attachment of the 4-chlorophenyl group: : This step involves electrophilic substitution reactions, often using halogenation reagents.

  • Coupling with 2-methylbenzoyl chloride: : The final step usually involves a coupling reaction under mild conditions to obtain the final compound.

Industrial Production Methods

In industrial settings, these reactions are scaled up using automated synthesisers, with optimised conditions for maximum yield and purity. Solvent choices and reaction temperatures are adjusted to enhance scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Reacts with common oxidizing agents leading to various oxygenated derivatives.

  • Reduction: : Reduced by agents like lithium aluminium hydride, leading to the formation of amine derivatives.

  • Substitution: : Undergoes nucleophilic substitution reactions, especially at the chloro position.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or mCPBA under acidic conditions.

  • Reduction: : Lithium aluminium hydride in anhydrous ether.

  • Substitution: : Sodium azide or potassium cyanide in polar solvents.

Major Products Formed

  • Oxidation: : Hydroxylated and carboxylated products.

  • Reduction: : Amine derivatives.

  • Substitution: : Azido and cyano derivatives.

Scientific Research Applications

Chemistry: : Utilised as an intermediate in the synthesis of complex organic molecules. Biology : Examined for its potential enzyme inhibitory activities. Medicine : Investigated as a potential therapeutic agent due to its anti-inflammatory and anti-cancer properties. Industry : Used as a building block in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Compared to similar pyrazolo[3,4-d]pyrimidine derivatives, this compound stands out due to its unique 2-methylbenzamide group which may enhance its binding affinity and specificity. Similar compounds include:

  • N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl benzoate

The uniqueness of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide lies in its enhanced biological activity profile and better pharmacokinetic properties, making it a promising candidate in various research fields.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7O/c1-14-5-3-4-6-18(14)23(32)28-20-11-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)17-9-7-16(24)8-10-17/h3-13H,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGSTHVNRYHMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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